Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate
Description
This compound is characterized by its molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol .
Properties
IUPAC Name |
methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5-6(10)4-7-2-3-11-12(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRKEDDPUSQSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=NN21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate typically involves the reaction of appropriate pyrazole and pyridine derivatives under specific conditions. One common method includes the cyclization of 5-chloropyrazole with pyridine-7-carboxylic acid methyl ester in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For example, it has been identified as a moderate inhibitor of PI3K δ, a key enzyme involved in cellular signaling pathways . This inhibition can affect various cellular processes, including cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate: Similar in structure but differs in the position of the carboxylate group.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but have different substituents and properties.
Uniqueness
Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K δ selectively makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases involved in cancer and inflammatory processes. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₈ClN₃O₂
- Molecular Weight : Approximately 215.63 g/mol
- CAS Number : 1825395-08-1
The compound features a pyrazolo-pyridine structure with a chlorine substituent at the 5-position and a carboxylate group which may enhance its biological activity.
1. Inhibition of Kinases
This compound has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cell growth, proliferation, and survival. Inhibition of these pathways is particularly relevant in cancer therapy, as aberrant PI3K signaling is implicated in various malignancies .
Table 1: Biological Activity Overview
| Activity Type | Target Kinases | IC₅₀ (µM) | References |
|---|---|---|---|
| PI3K Inhibition | Class I PI3K | <50 | |
| Tyrosine Kinase Inhibition | AXL, c-MET | Variable | |
| Anti-inflammatory | MAPKs (ERK2, p38α, JNK3) | <30 |
2. Anti-inflammatory Properties
Recent studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating signaling pathways associated with inflammation. Specifically, the compound has shown potential to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are key regulators in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on PI3K Inhibition : In vitro assays demonstrated that the compound effectively inhibits PI3K activity with an IC₅₀ value less than 50 µM. This inhibition correlated with reduced cell proliferation in cancer cell lines .
- Anti-inflammatory Activity : A series of pyrazolo[1,5-a]pyridine derivatives were screened for their ability to inhibit LPS-induced NF-κB/AP-1 reporter activity. This compound exhibited significant dose-dependent inhibition, indicating its potential as an anti-inflammatory agent .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One common approach involves:
- Formation of Pyrazole Ring : Reacting appropriate aldehydes with hydrazines.
- Chlorination : Chlorination at the 5-position using chlorine gas or chlorinating agents.
- Carboxylation : Introducing the carboxylate group via esterification reactions.
These synthetic strategies allow for the modification of the compound to enhance its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
